molecular formula C24H30N2O6 B2847075 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 638134-15-3

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2847075
M. Wt: 442.512
InChI Key: NBZMRDOMWDUKIO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule with several functional groups. It contains a pyrrol-2(5H)-one group, which is a type of lactam (a cyclic amide). It also has a furan-2-carbonyl group (a furan ring with a carbonyl group), a dimethylamino group, and a phenyl group with methoxy and propoxy substituents.



Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the synthesis would involve several steps, including the formation of the pyrrol-2(5H)-one ring, the introduction of the furan-2-carbonyl group, and the attachment of the dimethylamino and phenyl groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The properties of the compound would likely be influenced by factors such as the electron-donating and electron-withdrawing effects of the different groups, the steric hindrance caused by the large phenyl group, and the potential for hydrogen bonding involving the hydroxy and carbonyl groups.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the lactam, carbonyl, and amino groups suggests that it could participate in a variety of reactions, including nucleophilic addition and substitution reactions, condensation reactions, and possibly redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would likely be influenced by factors such as the polarity of the different functional groups, the potential for intermolecular interactions, and the overall size and shape of the molecule.


Scientific Research Applications

Photochemical Preparation and Reactions

Easy Photochemical Preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes : This research discusses the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, leading to the smooth generation of 2-(4-N,N-dimethylaminophenyl) heterocycles. Such processes underline the utility of dimethylamino derivatives in synthesizing complex organic structures through photochemical reactions, offering a pathway to create materials with potential applications in organic electronics and photonics (B. Guizzardi, M. Mella, M. Fagnoni, & A. Albini, 2000).

Synthesis and Characterization

Synthesis, Characterization, and Computational Study of Pyrrole Chalcone Derivatives : In this study, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized, showcasing the potential of furan and pyrrole derivatives in forming compounds with interesting electronic properties. The study provides insights into the molecular structure and interactions within such compounds, highlighting their relevance in material science and chemical sensing technologies (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Chemical Library Generation

Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions : Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, this research generated a wide array of compounds through alkylation and ring closure reactions. The study demonstrates the versatility of dimethylamino and thiophene derivatives in synthesizing a diverse chemical library, potentially useful for drug discovery and development (G. Roman, 2013).

Safety And Hazards

Without specific information, it’s not possible to provide details on the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to characterize its physical and chemical properties, investigations into its potential biological activity, or research to develop new synthetic routes or improve existing ones.


properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-5-13-31-17-10-9-16(15-19(17)30-4)21-20(22(27)18-8-6-14-32-18)23(28)24(29)26(21)12-7-11-25(2)3/h6,8-10,14-15,21,28H,5,7,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZMRDOMWDUKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one

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